molecular formula C22H25N3O2 B3757477 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-butoxyphenyl)acrylamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-butoxyphenyl)acrylamide

Cat. No.: B3757477
M. Wt: 363.5 g/mol
InChI Key: ZJCMVJBTWYPUSV-JLHYYAGUSA-N
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Description

The compound “N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-butoxyphenyl)acrylamide” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole compounds can participate in a variety of reactions, particularly due to the presence of the imidazole ring .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Benzimidazole derivatives have been found to have various biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Future Directions

The future research directions involving this compound could be vast, given the wide range of biological activities associated with benzimidazole derivatives . These could include further studies into its potential biological activities, investigations into its physical and chemical properties, or research into new methods for its synthesis.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-butoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-3-16-27-18-11-8-17(9-12-18)10-13-22(26)23-15-14-21-24-19-6-4-5-7-20(19)25-21/h4-13H,2-3,14-16H2,1H3,(H,23,26)(H,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMVJBTWYPUSV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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